Cas no 2324331-18-0 (1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile)

1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile is a specialized organic compound featuring a benzoylpiperazine core with a phenoxymethyl substituent and a nitrile functional group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the piperazine moiety enhances binding affinity, while the nitrile group offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in synthetic pathways. The compound is typically characterized by high purity and stability, making it suitable for research and development in medicinal chemistry and material science. Proper handling and storage are recommended to maintain its integrity.
1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile structure
2324331-18-0 structure
Product name:1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile
CAS No:2324331-18-0
MF:C19H19N3O2
MW:321.373064279556
CID:5922534
PubChem ID:154766630

1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(phenoxymethyl)benzoyl]piperazine-2-carbonitrile
    • 2324331-18-0
    • Z2752945227
    • EN300-26680158
    • 1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile
    • Inchi: 1S/C19H19N3O2/c20-12-17-13-21-10-11-22(17)19(23)16-8-6-15(7-9-16)14-24-18-4-2-1-3-5-18/h1-9,17,21H,10-11,13-14H2
    • InChI Key: WQBXSNITVPMVAY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(COC2C=CC=CC=2)=CC=1)N1CCNCC1C#N

Computed Properties

  • Exact Mass: 321.147726857g/mol
  • Monoisotopic Mass: 321.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 65.4Ų

1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26680158-0.05g
1-[4-(phenoxymethyl)benzoyl]piperazine-2-carbonitrile
2324331-18-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile

Chemical Profile of 1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile (CAS No. 2324331-18-0)

1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile, identified by its CAS number 2324331-18-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperazine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural motif of this molecule incorporates a benzoyl group linked to a piperazine ring, further functionalized with a phenoxymethyl moiety and a nitrile group at the second carbon position. Such structural features make it an intriguing candidate for further exploration in drug discovery and development.

The benzoyl group in 1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile contributes to the molecule's overall polarity and hydrogen bonding capabilities, which are critical factors in determining its interaction with biological targets. Piperazine derivatives, in general, are known for their ability to modulate various enzymatic and receptor systems, making them valuable scaffolds for designing novel therapeutic agents. The presence of the phenoxymethyl group introduces additional hydrophobic interactions and may influence the compound's solubility and metabolic stability, which are essential considerations in drug design.

The nitrile group at the second carbon of the piperazine ring adds another layer of reactivity, enabling various chemical transformations that can be exploited in synthetic chemistry. Nitrile groups are often used as intermediates in the synthesis of pharmacologically active compounds due to their ability to undergo hydrolysis to carboxylic acids or reduction to amides, depending on the reaction conditions. This versatility makes 1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile a promising building block for constructing more complex molecules with tailored biological properties.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications in piperazine derivatives can impact their biological activity. Studies have shown that subtle changes in the substitution pattern of the piperazine ring can significantly alter its binding affinity to target proteins. For instance, modifications that enhance hydrophobic interactions or improve metabolic stability often lead to improved pharmacokinetic profiles. The specific arrangement of functional groups in 1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile suggests that it may exhibit unique interactions with biological targets compared to other piperazine-based compounds.

In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms and expanding therapeutic options. The compound 1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile represents an example of how combining different structural motifs can yield molecules with novel properties. Its potential applications span across various therapeutic areas, including central nervous system disorders, infectious diseases, and inflammation-related conditions. The benzoyl-piperazine core is particularly relevant in CNS drug discovery, where such structures have been associated with modulatory effects on neurotransmitter systems.

The phenoxymethyl group introduces an aromatic ring system that can engage in π-stacking interactions with biological targets, a common mechanism observed in many pharmacophores. These interactions can enhance binding affinity and selectivity, which are critical parameters for successful drug development. Additionally, the nitrile group provides a site for further derivatization, allowing chemists to explore a wide range of analogs with different biological activities. This flexibility makes 1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile a versatile tool for medicinal chemists seeking to design next-generation therapeutics.

Current research trends indicate that piperazine derivatives continue to be an active area of investigation due to their broad spectrum of biological activities. Novel synthetic methodologies have enabled the efficient preparation of complex piperazine-based molecules, accelerating the discovery process. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing intricate scaffolds like 1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile.

The compound's potential relevance extends to the development of probes for biochemical assays and tools for studying enzyme mechanisms. Piperazine derivatives have been widely used as inhibitors or activators of enzymes involved in signal transduction pathways, making them valuable tools for elucidating cellular processes. The unique structural features of 1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile may enable it to serve as a selective modulator of specific enzymatic targets, offering insights into disease pathophysiology and therapeutic intervention strategies.

As computational methods continue to evolve, virtual screening techniques are becoming increasingly sophisticated, allowing researchers to predict the binding modes and activities of novel compounds before experimental validation. This approach has significantly reduced the time and cost associated with hit identification and lead optimization processes. Given its structural complexity and functional diversity, 1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile is well-suited for virtual screening campaigns aimed at identifying new therapeutic candidates.

The synthesis and characterization of this compound also highlight the importance of high-resolution spectroscopic techniques such as NMR spectroscopy and mass spectrometry in confirming molecular structure and purity. These analytical methods are essential for ensuring that synthetic intermediates proceed as intended before advancing into more complex synthetic routes or biological evaluations.

In conclusion,1-[4-(Phenoxymethyl)benzoyl]piperazine-2-carbonitrile (CAS No. 2324331-18-0) represents a structurally intriguing molecule with potential applications across multiple therapeutic areas. Its unique combination of functional groups makes it a valuable scaffold for further exploration in drug discovery programs aimed at developing novel therapeutics targeting central nervous system disorders, infectious diseases, and inflammatory conditions among others.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk